1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1020058-01-8
VCID: VC8193477
InChI: InChI=1S/C10H7F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-9(16)14-15/h1-6H,(H,14,16)
SMILES: C1=CC(=CC=C1C(F)(F)F)N2C=CC(=O)N2
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol

1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole

CAS No.: 1020058-01-8

Cat. No.: VC8193477

Molecular Formula: C10H7F3N2O

Molecular Weight: 228.17 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole - 1020058-01-8

Specification

CAS No. 1020058-01-8
Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
IUPAC Name 2-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-one
Standard InChI InChI=1S/C10H7F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-9(16)14-15/h1-6H,(H,14,16)
Standard InChI Key NRKCJNRUFCJXNE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)N2C=CC(=O)N2
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)N2C=CC(=O)N2

Introduction

Chemical Identity and Structural Characteristics

1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole (CAS: 100937-11-9) belongs to the pyrazole class of heterocyclic compounds. Its molecular formula, C₁₀H₉F₃N₂O, corresponds to a molar mass of 230.19 g/mol . The compound’s density is predicted to be 1.354±0.06 g/cm³, while its pKa of 9.24±0.50 suggests moderate acidity, likely attributable to the hydroxyl group at C3 .

Synonyms and Registry Information

This compound is interchangeably referred to as:

  • 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-

  • 1-(4-(TrifluoroMethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-ol

  • 3-HYDROXY-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOLE .

The presence of the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a common pharmacophore in drug design.

Synthetic Methodologies

Two-Step Synthesis via Acylation and Cyclization

A novel two-step synthesis route for 3-hydroxy-1H-pyrazole derivatives was reported by researchers investigating antimalarial agents . The protocol involves:

  • Acylation: Reaction of hydrazines with methyl malonyl chloride to form hydrazide intermediates.

  • Cyclization: Treatment with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) to induce ring closure, yielding the pyrazole core .

This method achieved a ~60% yield for 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate, highlighting its efficiency compared to traditional acid- or base-catalyzed cyclizations .

Pharmacological Applications

Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Compound% Inhibition (10 µM)
1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate30%
Diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate19%

Physicochemical Optimization for Drug Likeness

The trifluoromethyl group confers favorable lipophilic efficiency (LipE), balancing solubility and membrane permeability. Computational models predict a logP of 2.1 and polar surface area (PSA) of 58 Ų, aligning with Lipinski’s rule of five for oral bioavailability .

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